molecular formula C21H23N3O3S B2983492 methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate CAS No. 896680-28-7

methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate

Cat. No.: B2983492
CAS No.: 896680-28-7
M. Wt: 397.49
InChI Key: JVYOHXGUVAJRSZ-UHFFFAOYSA-N
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Description

Methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate is a structurally complex molecule featuring:

  • A thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system combining thiophene and pyridine rings.
  • Substituents: A cyano (-CN) group at position 3, four methyl groups at positions 5,5,7,7 (tetramethyl substitution), and a carbamoyl-linked benzoate ester at position 2.

Properties

IUPAC Name

methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-20(2)10-14-15(11-22)18(28-16(14)21(3,4)24-20)23-17(25)12-6-8-13(9-7-12)19(26)27-5/h6-9,24H,10H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYOHXGUVAJRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-c]pyridine derivative with a benzoic acid derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Heterocyclic Core Comparison

  • Thieno[2,3-c]pyridine vs. Imidazo[1,2-a]pyridine derivatives (e.g., 1l) exhibit higher polarity due to multiple heteroatoms, impacting solubility and bioavailability .

Substituent Effects

  • Cyano Group: Present in both the target compound and 1l , the -CN group is electron-withdrawing, stabilizing adjacent carbamoyl or carbonyl groups and influencing reactivity.
  • Ester Functionality : The target’s methyl benzoate ester contrasts with diethyl esters in 1l, which may alter metabolic stability. shows ester hydrolysis to carboxylic acid (compound 2), suggesting similar susceptibility in the target compound .
  • Steric Effects: The tetramethyl groups on the target compound’s thienopyridine core create significant steric hindrance, unlike the less hindered silyloxy-methyl group in 20b .

Physical Properties

  • Melting Points : While the target compound’s melting point is unreported, structurally complex analogs like 1l (243–245°C) and ’s sulfonamide (138–142°C) suggest high thermal stability for polycyclic systems.
  • Solubility : The target’s methyl benzoate and tetramethyl groups likely reduce water solubility compared to polar derivatives like 20b .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The tetramethyl and cyano groups may enhance binding selectivity compared to less substituted thienopyridines (e.g., 20b) .
  • Synthetic Optimization : Improved yields could be achieved via methods from (e.g., stepwise hydrolysis) .

Biological Activity

Methyl 4-({3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects based on diverse research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C19H22N2O3S\text{Molecular Formula }C_{19}H_{22}N_{2}O_{3}S

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by binding to these targets.

Biological Activities

  • Antimicrobial Activity
    • Study Findings : In vitro studies have indicated that the compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be within the range of 31.25 to 62.5 µg/mL for bacterial strains .
    • Comparison Table :
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus31.25
    Escherichia coli62.5
  • Anticancer Activity
    • Case Study : Research has shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted a reduction in cell viability by over 50% at concentrations above 10 µM after 24 hours of treatment .
    • Mechanism : The compound appears to disrupt mitochondrial membrane potential leading to cytochrome c release and subsequent activation of caspases.
  • Anti-inflammatory Effects
    • Research Findings : In animal models of inflammation, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha .
    • Dosage : Effective dosages ranged from 1 mg/kg to 10 mg/kg in various models.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption with a bioavailability estimated at around 50%. Metabolism occurs primarily in the liver via cytochrome P450 enzymes which may influence drug interactions .

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